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Compound of Interest

Compound Name: 3,5-Difluoroaniline

Cat. No.: B1215098

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Difluoroaniline

For researchers, scientists, and professionals in drug development, a thorough understanding
of the structural and electronic properties of molecular compounds is paramount. 3,5-
Difluoroaniline (CAS No: 372-39-4) is a key building block in the synthesis of various
pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its spectroscopic profile
provides a definitive fingerprint for identification and structural elucidation. This guide presents
a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 3,5-Difluoroaniline.

Spectroscopic Data Summary

The following sections provide a comprehensive summary of the key spectroscopic data for
3,5-Difluoroaniline. The data is compiled from various spectral databases and is presented in
a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 3,5-Difluoroaniline, both *H and 3C NMR provide critical information about the
electronic environment of the aromatic ring.

1H NMR (Proton NMR) Data
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The *H NMR spectrum of 3,5-Difluoroaniline is characterized by signals from the aromatic
protons and the amine group protons. The solvent used for analysis is typically deuterated
chloroform (CDCIs).[3][4]

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~6.25 - 6.35 Triplet of Triplets (tt) 1H H-4
~6.35 - 6.45 Doublet of Triplets (dt) 2H H-2, H-6
~3.70 Broad Singlet (br s) 2H -NH:z

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and concentration.

13C NMR (Carbon-13 NMR) Data

The proton-decoupled 3C NMR spectrum shows four distinct signals, corresponding to the four
unique carbon environments in the molecule due to symmetry. The large carbon-fluorine
coupling constants are a characteristic feature.

Coupling Constant (JC-F)

Chemical Shift (6) ppm . Assignment
z

164.5 ~245 (d) C-3,C-5

149.0 ~12 (1) c-1

98.5 ~25 (1) C-4

95.0 ~5 (d) C-2,C-6

Note: 'd’' denotes a doublet and 't' denotes a triplet, arising from coupling with fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The spectrum of 3,5-Difluoroaniline shows characteristic

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1215098?utm_src=pdf-body
https://spectrabase.com/compound/Ozth2J5QyI
https://www.chemicalbook.com/SpectrumEN_372-39-4_1HNMR.htm
https://www.benchchem.com/product/b1215098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

bands for N-H stretching of the amine group, C-F stretching, and aromatic C-H and C=C
bonds. The data presented is for Attenuated Total Reflectance (ATR) IR.[3][5]

Wavenumber (cm~?)

Intensity

Assignment

N-H Symmetric & Asymmetric

3480 - 3380 Medium-Strong _
Stretching
3080 - 3020 Weak-Medium Aromatic C-H Stretching
N-H Bending (Scissoring) &
1620 - 1580 Strong ) ]
Aromatic C=C Stretching
1490 - 1450 Strong Aromatic C=C Stretching
1330 - 1280 Strong C-N Stretching
1150 - 1100 Very Strong C-F Stretching
850 - 800 Strong C-H Out-of-Plane Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3,5-Difluoroaniline, the molecular formula is CeHsF2N, with a molecular

weight of 129.11 g/mol .[3] The electron ionization (EI) mass spectrum is presented below.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Assignment

129 100 [M]* (Molecular lon)

102 ~50-60 [M - HCNJ*

101 ~20-30 [M - H2CN]* or [CsH2F2]*
75 ~15-25 [CsHzF]* or [CaH3N]*

Experimental Protocols
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Detailed and standardized experimental procedures are essential for acquiring high-quality,

reproducible spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: Accurately weigh 5-10 mg of 3,5-Difluoroaniline and dissolve it in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) inside a 5 mm NMR tube.
Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (& 0.00

ppm).

13C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets
(or multiplets due to C-F coupling). A larger number of scans is typically required compared
to 1H NMR.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Calibrate the spectra using the
residual solvent peak or TMS.

IR Spectroscopy Protocol

Sample Preparation (ATR): Place a small amount of the solid 3,5-Difluoroaniline sample
directly onto the ATR crystal (e.g., diamond). Apply pressure using the anvil to ensure good
contact between the sample and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker
Tensor 27 FT-IR.[5]

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-
added to improve the signal-to-noise ratio over a range of 4000-400 cm~1.
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o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (GC-MS) Protocol

o Sample Preparation: Prepare a dilute solution of 3,5-Difluoroaniline in a volatile organic
solvent (e.g., dichloromethane or methanol).

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

e GC Separation: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.
The compound will be vaporized and separated from the solvent and any impurities as it
passes through the GC column (e.g., a capillary column like DB-5ms).

e MS Analysis (Electron lonization): As the compound elutes from the GC column, it enters the
ion source of the mass spectrometer. It is bombarded with high-energy electrons (typically 70
eV), causing ionization and fragmentation.

o Detection and Data Processing: The resulting ions are separated by their mass-to-charge
ratio (m/z) in the mass analyzer and detected. The resulting mass spectrum plots ion
intensity against m/z.

Spectroscopic Analysis Workflow

The logical flow from sample to final data interpretation is a critical process in chemical
analysis. The following diagram illustrates a typical workflow for the spectroscopic
characterization of a chemical compound like 3,5-Difluoroaniline.
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Caption: Workflow for Spectroscopic Analysis of 3,5-Difluoroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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